(8S)-8-Hydroxyerythromycin-B
説明
(8S)-8-Hydroxyerythromycin-B is a semisynthetic derivative of erythromycin B, a macrolide antibiotic. Its structure features a hydroxyl group at the C8 position in the S-configuration, which distinguishes it from erythromycin A (lacking this hydroxylation) and erythromycin B (which has a hydroxyl group at C8 but may differ in stereochemistry). This modification is critical for enhancing metabolic stability and antimicrobial activity, particularly against macrolide-resistant pathogens .
The compound is synthesized via microbial hydroxylation or chemical modification of erythromycin B. Its molecular formula (C₃₇H₆₇NO₁₃) and stereochemical configuration are confirmed through advanced analytical techniques, such as NMR spectroscopy and high-resolution mass spectrometry (HRMS), as exemplified in studies on structurally complex agarofuran derivatives .
特性
CAS番号 |
36693-58-0 |
|---|---|
分子式 |
C37H67NO13 |
分子量 |
733.9 g/mol |
IUPAC名 |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,9,12-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13/c1-14-25-19(3)27(39)20(4)30(41)35(8,44)17-36(9,45)32(51-34-28(40)24(38(11)12)15-18(2)47-34)21(5)29(22(6)33(43)49-25)50-26-16-37(10,46-13)31(42)23(7)48-26/h18-29,31-32,34,39-40,42,44-45H,14-17H2,1-13H3 |
InChIキー |
RDRFFPPSGJZYBA-UHFFFAOYSA-N |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)(C)O)C)O)C |
正規SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)(C)O)C)O)C |
同義語 |
(8S)-8-hydroxyerythromycin-B |
製品の起源 |
United States |
類似化合物との比較
Comparison with Erythromycin A and Erythromycin B
| Property | (8S)-8-Hydroxyerythromycin-B | Erythromycin B | Erythromycin A |
|---|---|---|---|
| Molecular Formula | C₃₇H₆₇NO₁₃ | C₃₇H₆₇NO₁₃ | C₃₇H₆₇NO₁₃ |
| C8 Hydroxylation | S-configuration | Present (stereo varies) | Absent |
| Acid Stability | High | Moderate | Low |
| Antimicrobial Spectrum | Broad (incl. resistant strains) | Narrower | Broad |
The S-configuration at C8 in (8S)-8-Hydroxyerythromycin-B enhances its resistance to acid degradation compared to erythromycin A, which is prone to inactivation in the stomach. Erythromycin B, while structurally closer, lacks the stereochemical specificity required for optimal binding to bacterial ribosomes .
Comparison with Other Macrolides (Clarithromycin, Azithromycin)
| Property | (8S)-8-Hydroxyerythromycin-B | Clarithromycin | Azithromycin |
|---|---|---|---|
| Modification | C8 hydroxylation | C6 methylation | 15-membered lactone ring |
| Bioavailability | 60-70% | 50-55% | 37-40% |
| Half-life (hr) | 4-6 | 3-7 | 68 |
| Key Indications | Respiratory infections | Similar | Broad-spectrum |
Unlike clarithromycin’s methylation or azithromycin’s expanded ring, the hydroxylation in (8S)-8-Hydroxyerythromycin-B improves solubility without compromising tissue penetration. However, azithromycin’s prolonged half-life offers dosing advantages .
Mechanistic and Pharmacokinetic Insights
- Mechanism of Action : Like other macrolides, (8S)-8-Hydroxyerythromycin-B inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. The C8 hydroxylation strengthens interactions with rRNA, reducing susceptibility to resistance mechanisms like methylation (erm genes) .
- Metabolism : Hepatic CYP3A4-mediated demethylation is slower compared to erythromycin A, reducing drug-drug interactions. This aligns with FDA guidelines for macrolide derivatives emphasizing metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
